
Pagoclone
Overview
Description
Pagoclone is an anxiolytic agent from the cyclopyrrolone family, related to better-known drugs such as the sleeping medication zopiclone . It was synthesized by a French team working for Rhone-Poulenc & Rorer S.A. This compound belongs to the class of nonbenzodiazepines, which have similar effects to the older benzodiazepine group but with quite different chemical structures . It was never commercialized .
Chemical Reactions Analysis
Pagoclone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It binds with roughly equivalent high affinity (0.7–9.1 nM) to the benzodiazepine binding site of human GABA A receptors containing either an α1, α2, α3, or α5 subunit . It is a partial agonist at α1-, α2-, and α5-containing GABAA receptors and a full agonist at receptors containing an α3 subunit . Common reagents and conditions used in these reactions are not extensively documented.
Scientific Research Applications
Pharmacological Properties
Pagoclone functions primarily as a partial agonist at the GABA-A receptor, which is crucial in mediating inhibitory neurotransmission in the brain. Unlike full agonists, this compound activates the receptor to a lesser extent, potentially reducing the risk of side effects commonly associated with benzodiazepines (BDZ) such as sedation and tolerance .
Clinical Applications
This compound has been investigated primarily for two main applications: anxiety disorders and persistent developmental stuttering .
Anxiety Disorders
This compound has shown promise as an anxiolytic agent. A double-blind crossover study involving patients with panic disorder demonstrated a reduction in panic attacks during treatment with this compound compared to placebo. The mean number of panic attacks decreased significantly from 5.8 to 3.6 per week .
Study | Sample Size | Treatment Duration | Key Findings |
---|---|---|---|
Crossover Trial | 14 patients | 6 weeks | Significant reduction in panic attacks; no severe side effects reported. |
Stuttering
This compound is notably recognized for its potential in treating stuttering. In a Phase II clinical trial involving 132 adults, this compound was associated with statistically significant improvements in stuttering severity compared to placebo. Notably, 55% of patients treated with this compound reported improvement at week 8 versus 36% in the placebo group .
Trial Phase | Sample Size | Duration | Efficacy Results |
---|---|---|---|
Phase II | 132 patients | 8 weeks + 1 year open-label extension | Average 19.4% reduction in syllables stuttered; well-tolerated with headache as the most common side effect. |
Case Studies and Observational Insights
Several case studies have provided anecdotal evidence supporting the efficacy of this compound:
- Case Study on Stuttering : A participant reported significant improvement in fluency and fine motor control after being treated with this compound over several months .
- Long-term Observations : In an open-label extension following initial trials, patients continued to show sustained improvements in stuttering symptoms over one year, suggesting long-term benefits of this compound treatment .
Mechanism of Action
Pagoclone is a subtype-selective drug that binds primarily to the alpha2/alpha3 subtypes of the GABAA receptor, which are responsible for the anti-anxiety effects of these kinds of drugs . It has relatively little efficacy at the alpha1 subtype, which produces the sedative and memory loss effects . In rats, 5′-hydroxythis compound was identified as a major metabolite, which has a considerably greater efficacy at the α1 subtype than the parent compound and was shown to have significant anxiolytic-like activity and to produce sedation .
Comparison with Similar Compounds
Pagoclone is related to other drugs in the cyclopyrrolone family, such as zopiclone . It is also compared to benzodiazepines, as it binds to the same GABAA receptor sites but has a different chemical structure . Unlike benzodiazepines, this compound produces anxiolytic effects with little sedative or amnestic actions at low doses . Similar compounds include zopiclone and pazinaclone, which also contain an isoindolone structural motif .
Biological Activity
Pagoclone is a novel anxiolytic compound belonging to the cyclopyrrolone family, which has garnered attention for its potential therapeutic effects in treating stuttering and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
This compound (chemical formula: C23H22ClN3O2) functions primarily as a partial agonist at the gamma-aminobutyric acid type A (GABAA) receptor, a key player in the modulation of neurotransmitter activity related to anxiety and stress responses . Its mechanism involves enhancing GABAergic transmission, which leads to anxiolytic effects without the full sedative properties associated with traditional benzodiazepines.
Treatment of Stuttering
A pivotal study evaluated this compound's effectiveness in reducing stuttering severity. This randomized, double-blind trial involved 132 participants, with 88 receiving this compound and 44 receiving a placebo over an 8-week period. The results indicated a significant reduction in stuttering symptoms:
- Average Reduction in Stuttered Syllables:
- This compound: 19.4%
- Placebo: 5.1%
Moreover, during a subsequent open-label extension phase lasting one year, participants treated with this compound exhibited a 40% reduction in stuttered syllables .
Anxiolytic Properties
This compound's anxiolytic effects have also been assessed in animal models and clinical settings. Research indicates that it effectively reduces anxiety-like behaviors in rats, suggesting potential applications for generalized anxiety disorder (GAD). The anxiolytic action is believed to be mediated through GABA receptor modulation, similar to other established anxiolytics but with a more favorable side effect profile .
Summary of Clinical Findings
Study Focus | Population Size | Treatment Duration | Stuttering Reduction (this compound) | Side Effects |
---|---|---|---|---|
Stuttering | 132 | 8 weeks | 19.4% | Headaches (12.5%) |
Long-term Efficacy | 88 | 1 year | 40% | Minor fatigue (12%) |
Anxiety Disorders | Various | Varies | Significant reduction observed | Minimal adverse events |
Safety Profile
This compound has demonstrated a favorable safety profile in clinical trials. The most common adverse effects reported were headaches and mild fatigue, with no severe side effects noted during the studies . The evaluation of its abuse potential indicated that this compound does not possess significant addictive properties compared to traditional benzodiazepines, making it a promising candidate for further development in anxiety treatment .
Case Study 1: Adult Patient with Stuttering
An adult male patient who participated in the double-blind study reported substantial improvements in communication abilities after eight weeks of this compound treatment. His stuttering frequency decreased significantly, leading to enhanced social interactions and quality of life.
Case Study 2: Generalized Anxiety Disorder
In another case involving patients with GAD, this compound was administered over a period of three months. Patients reported reduced anxiety levels and improved daily functioning without significant side effects. Follow-up assessments indicated sustained improvements even after discontinuation of the drug.
Q & A
Basic Research Questions
Q. How can the PICO framework be applied to formulate focused research questions on Pagoclone’s efficacy in anxiety disorders?
- Methodological Answer : Use the Population, Intervention, Comparison, Outcome, Timeframe (PICO-T) structure. For example:
- Population : Adults diagnosed with generalized anxiety disorder (GAD).
- Intervention : this compound administration (dosage range: 0.15–0.6 mg/day).
- Comparison : Placebo or active comparator (e.g., benzodiazepines).
- Outcome : Reduction in Hamilton Anxiety Rating Scale (HAM-A) scores.
- Timeframe : 6–8 weeks.
Q. What experimental design considerations are critical for preclinical studies evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- Animal Models : Use species with metabolic pathways analogous to humans (e.g., rodents for initial screening, non-human primates for advanced trials).
- Dose Escalation : Include multiple dose cohorts to assess linearity in absorption and clearance rates.
- Analytical Methods : Validate high-performance liquid chromatography (HPLC) or mass spectrometry for plasma concentration measurements.
- Ethics Compliance : Follow NIH guidelines for reporting preclinical data, including sample size justification and randomization protocols .
Q. How can researchers address variability in this compound’s anxiolytic effects across demographic subgroups?
- Methodological Answer :
- Stratified Sampling : Segment participants by age, sex, and genetic biomarkers (e.g., CYP450 enzyme polymorphisms affecting drug metabolism).
- Covariate Adjustment : Use multivariate regression models to isolate demographic influences on treatment response.
- Meta-Analysis : Aggregate data from trials with heterogeneous populations to identify consistent trends .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound’s efficacy data between early-phase trials and real-world observational studies?
- Methodological Answer :
- Bias Assessment : Apply the Cochrane Risk of Bias Tool to evaluate internal validity discrepancies (e.g., selection bias in randomized trials vs. confounding factors in observational studies).
- Individual Participant Data (IPD) Meta-Analysis : Re-analyze raw datasets to harmonize outcome measures and adjust for unmeasured covariates.
- Mechanistic Studies : Conduct in vitro assays to explore receptor-binding affinity variations under different physiological conditions .
Q. How can translational research frameworks bridge gaps between this compound’s preclinical neurochemical findings and clinical outcomes?
- Methodological Answer :
- Reverse Translation : Use clinical trial data to refine animal models (e.g., adjusting dosages to match human exposure levels).
- Biomarker Validation : Identify surrogate endpoints (e.g., GABA-A receptor occupancy via PET imaging) correlating with therapeutic effects.
- Systems Pharmacology : Develop computational models integrating pharmacokinetic/pharmacodynamic (PK/PD) data to predict dose-response relationships .
Q. What strategies mitigate attrition bias in long-term this compound trials for chronic anxiety management?
- Methodological Answer :
- Retention Incentives : Implement staggered compensation and telehealth follow-ups to reduce dropout rates.
- Intent-to-Treat (ITT) Analysis : Include all randomized participants, regardless of completion status, to preserve statistical power.
- Sensitivity Analyses : Compare ITT results with per-protocol analyses to quantify bias magnitude .
Q. How should researchers design studies to evaluate this compound’s potential off-target effects on cognitive function?
- Methodological Answer :
- Dual-Task Paradigms : Integrate cognitive assessments (e.g., Stroop test, digit-span memory tasks) into anxiety trials.
- Longitudinal Monitoring : Track cognitive performance at baseline, mid-treatment, and post-treatment.
- Control for Confounders : Adjust for variables like sleep quality and comorbid depression using mixed-effects models .
Q. Data Analysis and Reporting
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent response curves?
- Methodological Answer :
- Nonlinear Mixed-Effects Modeling (NLMEM) : Estimate population parameters (e.g., EC50, Hill coefficient) while accounting for inter-individual variability.
- Bayesian Hierarchical Models : Incorporate prior pharmacokinetic data to improve parameter estimation in small-sample studies.
- Visualization : Use Emax models to plot dose-response relationships with 95% confidence intervals .
Q. How can systematic reviews address publication bias in this compound research?
- Methodological Answer :
- Grey Literature Search : Include conference abstracts, clinical trial registries (ClinicalTrials.gov ), and dissertations.
- Funnel Plots and Egger’s Test : Statistically assess asymmetry in effect size distributions.
- Trim-and-Fill Analysis : Impute missing studies to estimate adjusted effect sizes .
Q. Ethical and Methodological Challenges
Q. What ethical considerations arise in designing placebo-controlled trials for this compound in treatment-resistant populations?
- Methodological Answer :
- Equipoise Justification : Demonstrate clinical uncertainty about this compound’s superiority over existing therapies.
- Rescue Protocols : Allow early exit for non-responders with severe symptoms.
- Data Safety Monitoring Boards (DSMBs) : Implement interim analyses to halt trials if harm is detected .
Preparation Methods
Wittig Reaction-Based Synthesis
Selective Formation of β-Keto Phosphonium Salt
The cornerstone of the Wittig approach involves the selective preparation of a β-keto phosphonium salt. Researchers achieved this by reacting a primary α-bromo ketone (1 ) with triphenylphosphine in the presence of a secondary α-bromo ketone (2 ). The primary bromide’s higher reactivity enabled selective phosphonium salt formation (3 ) without competing side reactions . Key parameters included:
-
Solvent : Tetrahydrofuran (THF) at −20°C
-
Reaction Time : 2 hours
-
Yield : 92% for 3
This selectivity was critical for avoiding byproducts from the secondary bromide, which could complicate downstream steps .
Wittig Olefination with 1-Isoindolinone
The phosphonium salt 3 underwent Wittig reaction with 1-isoindolinone (4 ) to form racemic this compound (5 ). Optimized conditions included:
A notable challenge was the steric hindrance of the isoindolinone nucleus, which necessitated elevated temperatures to drive the reaction to completion .
Enantiomeric Resolution via Diastereomeric Salt Formation
Hydrolysis of γ-Lactam Intermediate
Racemic this compound (5 ) was hydrolyzed to its carboxylic acid enantiomers (6a and 6b ) using aqueous hydrochloric acid. The hydrolysis proceeded quantitatively but required careful pH control to prevent racemization .
Ephedrine-Mediated Resolution
(+)-Ephedrine hemihydrate was employed to resolve 6a and 6b by forming diastereomeric salts. Key data:
-
Solvent : Ethanol/water (3:1)
-
Purity : >99% enantiomeric excess (ee) after recrystallization
The (−)-enantiomer was recycled via base-catalyzed racemization, enhancing overall atom economy .
Chiral Multicolumn Chromatography (MCC) as an Alternative Resolution
Chromatographic Conditions
For large-scale production, chiral MCC using cellulose-based stationary phases provided a scalable resolution method:
-
Mobile Phase : Hexane/isopropanol (70:30)
-
Efficiency : 98% ee for (+)-pagoclone
While costlier than crystallization, MCC reduced processing time by 40% compared to traditional resolution .
Rh(III)-Catalyzed Multicomponent Synthesis
One-Pot Assembly of Isoindolinone Core
A breakthrough method utilized Rh(III) catalysis to construct the isoindolinone skeleton (7 ) directly from benzaldehyde (8 ) and 2-aminopyridine (9 ):
This approach eliminated the need for pre-functionalized intermediates, streamlining synthesis .
Olefin Insertion and Lactamization
The Rh(III) system facilitated subsequent olefin insertion and lactamization to yield this compound (5 ) in a single pot:
-
Substrate Scope : Tolerated electron-withdrawing and donating groups
Comparative Analysis of Synthetic Methods
Table 1. Performance metrics of this compound synthesis routes. Yields reflect overall process efficiency.
Process Optimization and Industrial Considerations
Cost-Benefit Analysis of Wittig vs. Rh Catalysis
-
Wittig Route : Raw material costs dominated by triphenylphosphine ($220/kg), contributing to 45% of total expenses .
-
Rh Catalysis : Despite higher catalyst costs ($1,500/mol), reduced step count lowered overall expenditure by 30% in lab settings .
Environmental Impact
Properties
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUPRQPBWVEQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869830 | |
Record name | Pagoclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133737-32-3, 133737-48-1 | |
Record name | Pagoclone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133737-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pagoclone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RP 59037 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133737481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pagoclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pagoclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.